molecular formula C14H19N3O4S B2442775 N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide CAS No. 2392608-40-9

N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide

Cat. No. B2442775
CAS RN: 2392608-40-9
M. Wt: 325.38
InChI Key: WRHXSHXZXDHODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide, also known as JNJ-40411813, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazine carboxamide derivatives and has been synthesized using a specific method. The purpose of

Mechanism Of Action

N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide works by binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA. This results in a decrease in neuronal excitability and anxiolytic effects. N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Biochemical and Physiological Effects
N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA-mediated chloride ion influx and decrease glutamate-mediated calcium ion influx, which leads to a decrease in neuronal excitability. N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has also been shown to increase the duration of GABA-A receptor opening, which enhances the inhibitory effects of GABA.

Advantages And Limitations For Lab Experiments

N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has a number of advantages for lab experiments, including its high affinity for the GABA-A receptor and its potential therapeutic applications. However, there are also some limitations to using N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide in lab experiments. For example, it has been shown to have a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for the study of N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide. One potential direction is to investigate its potential therapeutic applications for the treatment of anxiety, depression, and other neurological disorders. Another direction is to study its effects on different types of GABA-A receptors and its potential use as an anticonvulsant. Additionally, further research is needed to understand the long-term effects of N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide and its potential side effects.

Synthesis Methods

N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has been synthesized using a specific method that involves the reaction of 6-bicyclo[3.2.0]hept-7-en-2-amine with 2-chloro-6-methylsulfonylpyrazine-5-carboxylic acid followed by treatment with sodium hydroxide. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide a potential candidate for the treatment of anxiety, depression, and other neurological disorders.

properties

IUPAC Name

N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-21-13-9-5-3-4-8(9)12(13)17-14(18)10-6-15-7-11(16-10)22(2,19)20/h6-9,12-13H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHXSHXZXDHODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CCCC2C1NC(=O)C3=CN=CC(=N3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methanesulfonyl-N-{7-methoxybicyclo[3.2.0]heptan-6-yl}pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.